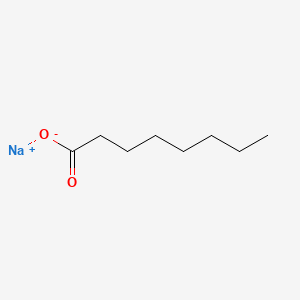

Sodium octanoate

Descripción general

Descripción

El caprilato de sodio, también conocido como octanoato de sodio, es la sal sódica del ácido caprílico. Es un ácido graso de cadena media con la fórmula química C8H15NaO2 . Este compuesto se utiliza comúnmente en diversas industrias, incluyendo la farmacéutica, la cosmética y la alimentaria, debido a sus propiedades surfactantes y antimicrobianas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El caprilato de sodio se puede sintetizar mediante la neutralización del ácido caprílico con hidróxido de sodio. La reacción se lleva a cabo normalmente en un medio acuoso, donde el ácido caprílico se disuelve en agua y se añade hidróxido de sodio gradualmente bajo agitación. La reacción procede de la siguiente manera:

C8H16O2 (ácido caprílico) + NaOH → C8H15NaO2 (caprilato de sodio) + H2O

Métodos de Producción Industrial: En entornos industriales, el caprilato de sodio se produce mediante la saponificación del ácido caprílico con hidróxido de sodio. El proceso implica calentar el ácido caprílico con hidróxido de sodio en un reactor, seguido de pasos de purificación para eliminar las impurezas y obtener el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: El caprilato de sodio experimenta diversas reacciones químicas, incluyendo:

Oxidación: El caprilato de sodio se puede oxidar para producir ácido caprílico y otros productos de oxidación.

Reducción: Se puede reducir para formar octanol.

Sustitución: El caprilato de sodio puede participar en reacciones de sustitución, donde el ion sodio es reemplazado por otros cationes.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se pueden utilizar agentes reductores como el hidruro de aluminio y litio.

Sustitución: Las reacciones con sales metálicas como el cloruro de calcio pueden conducir a la formación de caprilato de calcio.

Principales Productos Formados:

Oxidación: Ácido caprílico y otros ácidos carboxílicos.

Reducción: Octanol.

Sustitución: Diversos caprilato de metales.

Aplicaciones Científicas De Investigación

Cardiovascular Protection

Recent studies have highlighted the protective effects of sodium octanoate against cardiac and cerebral injuries following traumatic cardiac arrest. In a porcine model, this compound administration significantly improved mean arterial pressure, cardiac output, and ejection fraction post-resuscitation. It also reduced serum biomarkers indicative of cardiac and cerebral injury while decreasing apoptosis rates in cardiomyocytes and cerebral cortex cells .

Table 1: Effects of this compound on Cardiac Function Post-Trauma

| Parameter | Control Group | This compound Group |

|---|---|---|

| Mean Arterial Pressure (mmHg) | 60 | 80 |

| Cardiac Output (L/min) | 3.5 | 5.0 |

| Ejection Fraction (%) | 30 | 45 |

| Apoptosis Rate (%) | 40 | 20 |

Platelet Preservation

This compound has been investigated for its role in enhancing the viability of stored platelets. A study demonstrated that the addition of this compound at an optimal concentration of 200 μM during platelet storage at 4 °C significantly reduced apoptosis and increased platelet counts compared to controls . This finding suggests its potential as a stabilizer for platelet transfusions.

Table 2: Impact of this compound on Platelet Viability

| Storage Condition | Platelet Count (x10^9/L) | Apoptosis Rate (%) |

|---|---|---|

| Control (No SO) | 150 | 40 |

| This compound | 180 | 25 |

Gastric Emptying Studies

This compound is utilized in clinical settings to evaluate gastric emptying times through breath tests. In a study involving patients with impaired gastric emptying, this compound labeled with carbon-13 was administered alongside a solid meal, allowing researchers to measure gastric emptying dynamics via breath samples . The results indicated significant delays in gastric emptying times in patients compared to healthy controls.

Table 3: Gastric Emptying Metrics with this compound

| Group | Time to Peak (min) | Half-Emptying Time (min) |

|---|---|---|

| Healthy Controls | 30 | 60 |

| Patients | 48 | 96 |

Modulation of Immune Response

This compound has shown promise in modulating the innate immune response, particularly in gastrointestinal health. Research indicates that it can enhance the expression of antimicrobial peptides and cytokines in response to bacterial challenges, such as Staphylococcus aureus infections . This suggests its potential as a therapeutic agent in managing infections and inflammatory responses.

Table 4: Immune Response Modulation by this compound

| Treatment Condition | IL-8 Expression (pg/mL) | IL-1β Secretion (pg/mL) |

|---|---|---|

| Control | 50 | 100 |

| This compound | 150 | 70 |

Mecanismo De Acción

El caprilato de sodio ejerce sus efectos principalmente a través de sus propiedades surfactantes. Altera las membranas celulares de los microorganismos, lo que conduce a la lisis celular y la muerte. En aplicaciones farmacéuticas, estabiliza las proteínas al prevenir la agregación y la desnaturalización. El compuesto interactúa con regiones hidrófobas de las proteínas, mejorando su solubilidad y estabilidad .

Compuestos Similares:

Caprato de sodio (C10): Otra sal de ácido graso de cadena media con propiedades surfactantes similares.

Laurato de sodio (C12): Una sal de ácido graso de cadena más larga con propiedades surfactantes y antimicrobianas más fuertes.

Oleato de sodio (C18): Una sal de ácido graso de cadena larga con aplicaciones en formulaciones de jabón y detergentes.

Singularidad: El caprilato de sodio es único debido a su longitud de cadena óptima, que proporciona un equilibrio entre la hidrofobicidad y la hidrofilicidad. Esto lo convierte en un surfactante y agente antimicrobiano eficaz con una amplia gama de aplicaciones en diversas industrias .

Comparación Con Compuestos Similares

Sodium caprate (C10): Another medium-chain fatty acid salt with similar surfactant properties.

Sodium laurate (C12): A longer-chain fatty acid salt with stronger surfactant and antimicrobial properties.

Sodium oleate (C18): A long-chain fatty acid salt with applications in soap and detergent formulations.

Uniqueness: Sodium caprylate is unique due to its optimal chain length, which provides a balance between hydrophobicity and hydrophilicity. This makes it an effective surfactant and antimicrobial agent with a wide range of applications in various industries .

Actividad Biológica

Sodium octanoate, the sodium salt of octanoic acid, is a medium-chain fatty acid that has garnered attention for its diverse biological activities. This article explores its effects on microbial growth, immune response modulation, and metabolic implications based on various research studies.

This compound is a water-soluble compound with a molecular formula of C₈H₁₅NaO₂. Its amphiphilic nature allows it to interact with biological membranes, influencing cellular processes. The mechanism of action primarily involves disrupting microbial cell membranes and modulating immune responses.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values of this compound against selected microorganisms:

| Microorganism | MIC (mg/ml) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 100 |

| Listeria monocytogenes | 25 |

| Salmonella Enteritidis | 100 |

| Pseudomonas aeruginosa | 100 |

These results indicate that while this compound has some inhibitory effects, higher concentrations are often required compared to other short-chain fatty acids .

Immune Modulation

Recent studies have highlighted this compound's role in modulating the innate immune response. For instance, a study on bovine mammary epithelial cells (bMECs) demonstrated that this compound can both enhance and inhibit the internalization of Staphylococcus aureus depending on its concentration:

- At concentrations of 0.25-0.5 mM , this compound increased bacterial internalization by approximately 60% .

- Conversely, at concentrations of 1-2 mM , it inhibited internalization by about 40% .

Furthermore, this compound influenced the expression of various innate immune genes. It induced the expression of BNBD4 , LAP , and BNBD10 , while inhibiting BNBD5 and TNF-α expression, suggesting a complex role in immune regulation .

Case Studies and Clinical Implications

This compound has been investigated in clinical settings as well. One notable study examined its effects in a rat model, where it was used to induce metabolic acidosis under severe sepsis conditions. The findings indicated that this compound could influence metabolic pathways significantly, suggesting potential therapeutic roles in managing sepsis-related complications .

Propiedades

Número CAS |

1984-06-1 |

|---|---|

Fórmula molecular |

C8H16NaO2 |

Peso molecular |

167.20 g/mol |

Nombre IUPAC |

sodium;octanoate |

InChI |

InChI=1S/C8H16O2.Na/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10); |

Clave InChI |

HGCHUZIWRLBTGP-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)[O-].[Na+] |

SMILES canónico |

CCCCCCCC(=O)O.[Na] |

Key on ui other cas no. |

1984-06-1 |

Descripción física |

Dry Powder; Liquid; Other Solid White powder; [MSDSonline] |

Pictogramas |

Irritant |

Números CAS relacionados |

124-07-2 (Parent) |

Sinónimos |

caprylic acid caprylic acid, 14C-labeled caprylic acid, aluminum salt caprylic acid, ammonia salt caprylic acid, barium salt caprylic acid, cadmium salt caprylic acid, calcium salt caprylic acid, cesium salt caprylic acid, chromium(+2) salt caprylic acid, cobalt salt caprylic acid, copper salt caprylic acid, copper(+2) salt caprylic acid, iridum(+3) salt caprylic acid, iron(+3) salt caprylic acid, lanthanum(+3) salt caprylic acid, lead(+2) salt caprylic acid, lithium salt caprylic acid, manganese salt caprylic acid, nickel(+2) salt caprylic acid, potassium salt caprylic acid, ruthenium(+3) salt caprylic acid, sodium salt caprylic acid, sodium salt, 11C-labeled caprylic acid, tin salt caprylic acid, tin(+2) salt caprylic acid, zinc salt caprylic acid, zirconium salt caprylic acid, zirconium(+4) salt lithium octanoate octanoate octanoic acid sodium caprylate sodium octanoate |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.